[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for Ethyl3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the boron atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, thereby disrupting protein synthesis and exhibiting antimicrobial activity . The compound’s boron atom plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with a broad spectrum of activity.
Uniqueness
Ethyl3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate is unique due to its specific structural features, such as the ethyl ester group and the position of the hydroxy group on the benzoxaborole ring. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15BO4 |
---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
ethyl 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoate |
InChI |
InChI=1S/C12H15BO4/c1-2-16-11(14)7-6-9-4-3-5-10-8-17-13(15)12(9)10/h3-5,15H,2,6-8H2,1H3 |
InChI Key |
BKOYQRZFETURTH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)OCC)O |
Origin of Product |
United States |
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